1H-1,5-Benzodiazepine, 2,3,4,5-tetrahydro-2,4-dimethyl- is a member of the benzodiazepine class of compounds, which are characterized by a fused benzene and diazepine ring structure. This specific compound has the molecular formula and a molecular weight of approximately 176.26 g/mol. Its CAS Registry Number is 19560-66-8, indicating its unique identification in chemical databases . Benzodiazepines are primarily known for their psychoactive properties and are commonly used in medical applications for their anxiolytic, sedative, and muscle-relaxant effects .
The compound can be sourced from various chemical suppliers and is often utilized in research settings. It is important to note that while benzodiazepines are widely studied for their pharmacological effects, specific studies on 1H-1,5-benzodiazepine derivatives may be less common in literature.
1H-1,5-Benzodiazepine, 2,3,4,5-tetrahydro-2,4-dimethyl- falls under the classification of benzodiazepines, which are further categorized based on their pharmacokinetics into short-, intermediate-, and long-acting agents. This particular compound may exhibit properties similar to other benzodiazepines but requires further investigation to establish its specific pharmacological profile.
The synthesis of 1H-1,5-benzodiazepine derivatives typically involves cyclization reactions that form the benzodiazepine core structure. Common methods include:
Specific synthesis routes may vary based on desired substitutions on the benzodiazepine ring. For instance, introducing methyl groups at specific positions can be achieved through alkylation reactions involving suitable alkyl halides and bases .
The molecular structure of 1H-1,5-benzodiazepine, 2,3,4,5-tetrahydro-2,4-dimethyl- features a bicyclic system comprising a benzene ring fused to a diazepine. The tetrahydro configuration indicates the saturation of the diazepine ring.
The chemical reactivity of 1H-1,5-benzodiazepine derivatives may include:
Kinetics and mechanisms of these reactions can be influenced by solvent effects and the presence of catalysts. Detailed studies on reaction pathways would require experimental data to elucidate specific mechanisms .
Benzodiazepines typically exert their effects by enhancing the activity of gamma-aminobutyric acid (GABA) at GABA_A receptors in the central nervous system. This action leads to increased inhibitory neurotransmission.
While specific data for 1H-1,5-benzodiazepine is limited, related compounds have shown that binding to GABA_A receptors results in anxiolytic and sedative effects. Research into this compound's binding affinity and efficacy at GABA_A receptors would provide insights into its potential therapeutic uses .
1H-1,5-Benzodiazepine derivatives are primarily researched for their potential therapeutic applications in treating anxiety disorders, insomnia, and seizures due to their sedative properties. They may also serve as intermediates in synthesizing more complex pharmaceuticals or as tools in neuropharmacological studies to better understand GABAergic signaling pathways .
Further research could explore their efficacy compared to established benzodiazepines and investigate any unique pharmacological profiles they may possess.
CAS No.: 26543-10-2
CAS No.: 107419-07-8
CAS No.: 54986-75-3
CAS No.:
CAS No.: 93980-74-6
CAS No.: 52906-84-0